molecular formula C13H25NO2 B1593570 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane CAS No. 79185-77-6

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Cat. No.: B1593570
CAS No.: 79185-77-6
M. Wt: 227.34 g/mol
InChI Key: ZFNYRUONSKXJOW-RYUDHWBXSA-N
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Description

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is a bicyclic heterocyclic compound featuring a fused [3.3.0] ring system. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.19 g/mol and a density of 1.083 g/mL . The structure includes an ethyl group at position 5 and isopropyl groups at positions 2 and 8, contributing to its steric and electronic properties. The compound’s CAS registry number is 79620-30-7 , and its SMILES notation is CCC12COCN1COC2, reflecting the bicyclic ether-amine framework .

Properties

CAS No.

79185-77-6

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

(3S,5S)-7a-ethyl-3,5-di(propan-2-yl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole

InChI

InChI=1S/C13H25NO2/c1-6-13-7-15-11(9(2)3)14(13)12(10(4)5)16-8-13/h9-12H,6-8H2,1-5H3/t11-,12-/m0/s1

InChI Key

ZFNYRUONSKXJOW-RYUDHWBXSA-N

SMILES

CCC12COC(N1C(OC2)C(C)C)C(C)C

Isomeric SMILES

CCC12CO[C@H](N1[C@@H](OC2)C(C)C)C(C)C

Canonical SMILES

CCC12COC(N1C(OC2)C(C)C)C(C)C

Other CAS No.

79185-77-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is synthesized via the reaction of a primary amino alcohol with two carbonyl compounds (aldehydes and/or ketones), leading to the formation of the bicyclic oxazolidine structure through intramolecular ring closure. The key starting material is typically a 2-amino-1,3-propanediol derivative, which reacts with aldehydes or ketones to form the bicyclic ring system.

  • The bicyclic structure arises from the condensation of the amino alcohol with two molecules of aldehyde or a combination of one aldehyde and one ketone.
  • The molar ratio of amino alcohol to carbonyl compounds is crucial for controlling the proportion of bicyclic versus monocyclic products, with a preference for high bicyclic content (at least 50-80% by weight).

Specific Preparation Method for 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

According to detailed protocols from patent literature, the preparation involves:

  • Reactants:

    • 2-amino-1,3-propanediol or a structurally related amino alcohol.
    • Isobutyraldehyde (providing the isopropyl substituents).
    • Acetaldehyde or an ethyl-substituted aldehyde to introduce the ethyl group at position 5.
  • Reaction Conditions:

    • The reaction is performed under a nitrogen atmosphere to avoid oxidation.
    • Solvent: Aromatic hydrocarbons such as toluene are preferred.
    • Temperature: Heating at reflux between 80 to 150 °C, often optimized around 100 to 140 °C.
    • Duration: The mixture is refluxed for extended periods (e.g., about 24 hours) to ensure complete reaction and water removal.
  • Process:

    • The amino alcohol and aldehydes are combined in the solvent.
    • The mixture is heated under reflux with a water separator to continuously remove water formed during condensation, driving the equilibrium toward product formation.
    • After completion, vacuum stripping is applied to remove residual water and excess aldehyde.
    • The product is isolated as a yellow liquid with high purity (approximately 87% bicyclic oxazolidine by gas chromatography analysis).

Reaction Mechanism Insights

  • The primary amino group of the amino alcohol attacks the carbonyl carbon of the aldehyde, forming an imine intermediate.
  • Intramolecular nucleophilic attack by the hydroxyl group leads to ring closure, forming the oxazolidine ring.
  • Subsequent reaction with a second aldehyde molecule and ring closure yields the bicyclic structure.
  • The process is reversible under ambient conditions, making these compounds useful as pro-fragrances that slowly release the original aldehydes or ketones.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Description/Value
Amino alcohol 2-amino-1,3-propanediol derivative
Aldehydes used Isobutyraldehyde (for isopropyl groups), acetaldehyde (for ethyl group)
Solvent Toluene or similar aromatic hydrocarbons
Atmosphere Nitrogen
Temperature 100–140 °C
Reaction time ~24 hours reflux
Water removal method Reflux with water separator
Product purity (GC analysis) ~87% bicyclic oxazolidine
Physical state of product Yellow liquid

Industrial Considerations

  • Scale-up involves maintaining strict control over temperature and molar ratios to maximize bicyclic product yield.
  • Continuous flow reactors and advanced distillation techniques are employed to improve efficiency and purity.
  • Catalysts may be used to enhance reaction rates and reduce the amount of oxazolidine required for moisture scavenging applications.
  • The process also involves purification steps such as vacuum stripping to remove unreacted aldehydes and residual water.

Summary of Key Research Findings

  • The bicyclic oxazolidine structure is favored by selecting appropriate molar ratios of amino alcohol to aldehyde/ketone.
  • Reaction conditions (temperature, solvent, atmosphere) are optimized to promote ring closure and water removal.
  • The resulting compound serves as a pro-fragrance, releasing aldehydes/ketones under ambient conditions.
  • The compound also functions effectively as a moisture scavenger in formulations, with catalytic additives improving performance.

This comprehensive synthesis approach ensures the production of this compound with high bicyclic purity, suitable for industrial applications in fragrances and moisture control.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolidines, which can be further utilized in different chemical processes .

Scientific Research Applications

Coatings

One of the primary applications of 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is as a reactive diluent in polyurethane (PU) coatings. This compound enhances the performance characteristics of coatings by improving their flexibility and durability.

Case Study: Reactive Diluent in PU Coatings

A study demonstrated that incorporating this compound into PU formulations resulted in improved adhesion and resistance to environmental factors compared to traditional diluents. The reactive nature of the compound allows it to participate in cross-linking reactions, thus enhancing the mechanical properties of the final coating .

Moisture Scavenging

The compound functions effectively as a moisture scavenger , particularly in formulations sensitive to humidity. Its ability to absorb moisture makes it valuable in various applications where water presence can compromise product integrity.

Application Example: Moisture-Sensitive Formulations

In formulations for adhesives and sealants, the inclusion of this compound has been shown to significantly reduce moisture-related degradation, thereby enhancing shelf life and performance .

Cultural Heritage Preservation

Recent research highlights the compound's role in preserving historic materials, particularly leather affected by acid deterioration (Red Rot).

Case Study: Treatment of Historic Leather

A formulation containing this compound was tested for its effectiveness in treating acid-deteriorated leather artifacts. The study found that it not only stabilized the leather but also improved its physical properties without compromising its historical integrity . This application underscores its importance in conservation science.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of bicyclic and spiro heterocycles with nitrogen and oxygen atoms. Below is a comparative analysis with structurally related compounds:

Key Structural Differences

Compound Name Molecular Formula Key Features
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane C₇H₁₃NO₂ Bicyclo[3.3.0] core; ethyl and isopropyl substituents; aza and dioxa groups
1,4-Dioxa-8-azaspiro[4.5]decane C₇H₁₁NO₂ Spiro[4.5]decane system; lacks alkyl substituents; similar heteroatom arrangement
7A-Ethyl-dihydro-3,5-bis(1-methylethyl)-oxazolo[3,4-c]oxazole Not provided Oxazolo-oxazole fused ring; ethyl and isopropyl groups; higher ring strain
Piperidine-2-ylacetic acid C₇H₁₃NO₂ Monocyclic piperidine; carboxylic acid substituent; no ether linkages

Functional and Reactivity Contrasts

  • Ring Strain and Stability : The bicyclo[3.3.0] system in the target compound imposes moderate ring strain compared to the spiro[4.5]decane framework, which has greater conformational flexibility .
  • Substituent Effects : The ethyl and isopropyl groups enhance lipophilicity, making the compound less polar than unsubstituted analogs like 1,4-dioxa-8-azaspiro[4.5]decane .
  • Reactivity : The aza group (NH) in the bicyclo system enables hydrogen bonding, while the oxazolo-oxazole derivative (CAS 79620-30-7) exhibits increased electrophilicity due to fused aromatic heterocycles .

Physical Properties Comparison

Property Target Compound 1,4-Dioxa-8-azaspiro[4.5]decane Piperidine-2-ylacetic Acid
Molecular Weight (g/mol) 143.19 ~143 (estimated) 143.19
Density (g/mL) 1.083 Not reported Not reported
Solubility Low (lipophilic substituents) Higher (lack of alkyl groups) Moderate (carboxylic acid)

Biological Activity

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, with the CAS number 79185-77-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, biological activities, and applications based on diverse research sources.

  • Molecular Formula : C13H25NO2
  • Molecular Weight : 227.34 g/mol
  • Density : 0.955 g/mL at 25 °C
  • Boiling Point : 127 °C at 15 mm Hg
  • Flash Point : 220 °F
  • Solubility : Soluble in polyols and organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that related bicyclic compounds can inhibit bacterial growth by disrupting cell membrane integrity and function.

Enzyme Inhibition

Inhibitory studies on proteolytic enzymes suggest that this compound may act as an enzyme inhibitor. The mechanism involves binding to the active site of enzymes such as trypsin, thus preventing substrate access and subsequent catalysis. This property is particularly relevant in developing therapeutic agents for conditions involving excessive proteolytic activity.

Application in Cultural Heritage Conservation

A notable application of this compound is its use in the conservation of historic leather artifacts affected by acid deterioration (A Lama et al., 2015). The study demonstrated that formulations containing this compound effectively stabilize deteriorated materials and enhance preservation efforts.

Synergistic Effects with Other Treatments

In another study, the compound was evaluated in combination with aluminum alkoxide for treating acid-deteriorated leather. The results indicated that the combination treatment exhibited enhanced efficacy compared to individual treatments alone, suggesting potential synergistic effects that could be exploited in conservation practices (A Lama et al., 2015).

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of trypsin activity
ConservationStabilization of acid-deteriorated leatherA Lama et al., 2015
Synergistic TreatmentEnhanced preservation with aluminum alkoxideA Lama et al., 2015

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves ring-closing strategies, leveraging nucleophilic substitution or cyclocondensation reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical. For example, using aprotic solvents like DMF at 80–100°C can enhance yield. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm bicyclic structure formation .

Q. How can researchers validate the structural integrity of this compound, particularly its bicyclic framework and substituent positioning?

  • Methodology : Combine spectroscopic and crystallographic techniques. X-ray diffraction (XRD) provides unambiguous confirmation of the bicyclo[3.3.0]octane scaffold and substituent stereochemistry. Vibrational spectroscopy (FT-IR) can identify functional groups like ether (C-O-C) and amine (N-H) linkages. Computational methods, such as density functional theory (DFT), can validate spectral data against predicted bond angles and torsional strains .

Q. What are the key stability considerations for this compound under varying pH and thermal conditions?

  • Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal degradation profiles (e.g., decomposition onset at >150°C) and HPLC-based assays to monitor hydrolytic stability across pH 2–10. Buffered solutions at 37°C simulate physiological conditions, with periodic sampling to quantify degradation products .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what experimental designs can elucidate its potential antimicrobial mechanisms (e.g., formaldehyde release)?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity to bacterial enzymes. For formaldehyde-releasing activity (linked to Bioban® CS-1246), use colorimetric assays (e.g., Nash reagent) to quantify formaldehyde release kinetics under aerobic vs. anaerobic conditions. Pair with transcriptomic analysis to identify downstream gene regulation in microbial models .

Q. What environmental fate models are appropriate for predicting the compound’s persistence and bioaccumulation in aquatic ecosystems?

  • Methodology : Apply the OECD 308 guideline for aqueous biodegradation testing, coupled with HPLC-MS/MS to track transformation products. Use quantitative structure-activity relationship (QSAR) models to estimate log KowK_{ow} and bioaccumulation factors. Field studies should measure partitioning coefficients (KdK_d) in sediment-water systems to assess sorption behavior .

Q. How can computational chemistry resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in derivatization reactions)?

  • Methodology : Perform molecular dynamics (MD) simulations to map steric and electronic influences of the ethyl and isopropyl substituents on reaction pathways. Compare with experimental kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps. Multi-variable regression analysis can isolate factors (e.g., solvent polarity, substituent bulk) contributing to anomalous outcomes .

Q. What strategies are effective for studying the compound’s role in catalytic systems, such as asymmetric organocatalysis?

  • Methodology : Design kinetic experiments with chiral substrates (e.g., prochiral ketones) to evaluate enantioselectivity. Use circular dichroism (CD) spectroscopy to monitor stereochemical outcomes. Pair with in situ NMR to probe intermediate formation and transition states. Theoretical studies (e.g., DFT with B3LYP/6-31G*) can rationalize observed selectivity patterns .

Data Presentation

Table 1 : Stability Profile of this compound

ConditionDegradation (%)Major Degradation ProductMethod UsedReference
pH 2, 37°C, 7 days12.3Ethyl-oxazolidinoneHPLC-UV
pH 7.4, 37°C, 7 days5.8None detectedHPLC-MS/MS
150°C, 24 hrs98.5Isopropylamine derivativesTGA-GC/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 2
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

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